2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI)
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Overview
Description
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, featuring hydroxyl and diethenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene.
Functional Group Introduction: The hydroxyl group is introduced through hydroboration-oxidation or similar reactions.
Diethenyl Group Addition: The diethenyl groups are added via alkylation reactions using appropriate reagents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with hydroxyl and diethenyl groups.
Pathways: The compound may participate in pathways involving oxidation-reduction reactions and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: Lacks the diethenyl groups, making it less reactive in certain reactions.
Cyclohexanol: Lacks the double bonds, resulting in different chemical properties.
Cyclohexene: Lacks the hydroxyl group, making it less versatile in functional group transformations.
Properties
CAS No. |
540777-61-5 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,3-bis(ethenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h3-4,10-11H,1-2,5-7H2 |
InChI Key |
NPVJZXJAHGZNIU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(CCC1)O)C=C |
Origin of Product |
United States |
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